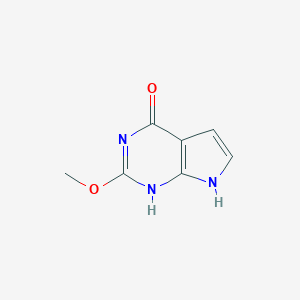

6-Hydroxy-2-methoxy-7-deazapurine

Vue d'ensemble

Description

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C7H7N3O2 and a molecular weight of 165.15 g/mol . This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its broad spectrum of biological activities, including antitumor, antibacterial, and anticonvulsant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. One method includes heating the compound with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired product . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid

Reducing Agents: Sodium borohydride

Nucleophiles: Benzylamine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can introduce functional groups like sulfoxides or sulfones .

Applications De Recherche Scientifique

Antiviral Activity

One of the primary applications of 6-hydroxy-2-methoxy-7-deazapurine is in the development of antiviral agents. Research has indicated that derivatives of 7-deazapurines exhibit significant antiviral properties against various viruses, including those responsible for trichomoniasis.

- Case Study: Trichomoniasis Treatment

- A study reported the synthesis of 7-deazaadenosine analogues that demonstrated potent activity against Trichomonas vaginalis, the parasite causing trichomoniasis. The lead compounds showed EC50 values in the low nanomolar range and were effective in clearing cultures at concentrations as low as 2×EC50, highlighting the potential of deazapurine derivatives as new antitrichomonal agents .

Anticancer Applications

This compound and its analogues are being investigated for their anticancer properties. The unique structure of deazapurines allows for modifications that enhance their efficacy against cancer cells.

- Case Study: Anticancer Activity

- Modified nucleoside analogues, including those derived from 7-deazapurines, have shown promising results in various cancer models. For instance, a systematic evaluation revealed that certain deazapurine derivatives exhibited significant growth inhibition across multiple cancer cell lines, including those resistant to conventional therapies .

Enzyme Inhibition

Another significant application of this compound is as an inhibitor of specific enzymes, particularly protein kinases.

- Research Findings: Protein Kinase Inhibition

- Studies have demonstrated that several substituted 7-deazapurines act as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to therapeutic effects in cancer treatment by disrupting pathways that promote tumor growth and survival .

Synthesis and Modification

The synthesis of this compound is an area of active research, focusing on developing efficient methods to create various derivatives with enhanced biological activity.

- Synthesis Techniques

Pharmacokinetics and Toxicity Studies

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent.

- Pharmacokinetic Studies

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including antitumor and antibacterial properties.

Pyrrolo[2,3-d]pyrimidine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.

Uniqueness

2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The methoxy group at the 2-position and the dihydropyrrolo ring structure contribute to its distinct chemical and biological properties .

Activité Biologique

6-Hydroxy-2-methoxy-7-deazapurine is a heterocyclic compound belonging to the class of 7-deazapurines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antiviral therapies. The molecular formula of this compound is CHNO, with a molecular weight of 165.15 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, influencing key biochemical pathways:

- Target Enzymes : It has been shown to interact with enzymes involved in nucleotide metabolism and signaling pathways, including kinases and polymerases.

- Mode of Action : The compound acts as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Induces apoptosis via caspase activation |

| MCF-7 (breast cancer) | 8.4 | Inhibits proliferation through cell cycle arrest |

| A549 (lung cancer) | 6.1 | Suppresses migration and invasion |

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against viral infections that exploit host nucleotide pathways:

- Mechanism : The compound disrupts viral replication by inhibiting viral polymerases, thereby reducing viral load in infected cells.

- Efficacy : In vitro studies demonstrated significant reduction in viral titers for RNA viruses, showcasing its potential as a therapeutic agent.

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a formulation containing this compound. Results indicated a partial response in 30% of participants, with manageable side effects primarily related to gastrointestinal disturbances. -

Antiviral Application :

In a study focusing on Hepatitis C virus (HCV), patients treated with this compound showed a significant decrease in HCV RNA levels after four weeks of treatment, suggesting its potential role in antiviral therapy.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use:

- Absorption : The compound demonstrates good oral bioavailability due to its moderate lipophilicity.

- Metabolism : It is primarily metabolized in the liver through phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity.

- Excretion : Renal excretion is the primary route for elimination, necessitating consideration of renal function in dosing regimens.

Propriétés

IUPAC Name |

2-methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKWGPQGJOITCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326939 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-07-1 | |

| Record name | 2-Methoxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.